molecular formula C6H13NO2 B2760990 (R)-methyl 2-amino-3-methylbutanoate CAS No. 21685-47-2; 7146-15-8

(R)-methyl 2-amino-3-methylbutanoate

Cat. No.: B2760990
CAS No.: 21685-47-2; 7146-15-8
M. Wt: 131.175
InChI Key: CEMZBWPSKYISTN-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Methyl 2-amino-3-methylbutanoate is a chiral ester derivative of the branched-chain amino acid valine. Its structure features a methyl ester group at the carboxylate position and a stereogenic center at the α-carbon, conferring unique physicochemical and biological properties. This compound has garnered attention in pharmaceutical and biochemical research due to its role as a precursor in synthesizing anticonvulsant agents and its structural versatility for functional group modifications .

Properties

CAS No.

21685-47-2; 7146-15-8

Molecular Formula

C6H13NO2

Molecular Weight

131.175

IUPAC Name

methyl (2R)-2-amino-3-methylbutanoate

InChI

InChI=1S/C6H13NO2/c1-4(2)5(7)6(8)9-3/h4-5H,7H2,1-3H3/t5-/m1/s1

InChI Key

CEMZBWPSKYISTN-RXMQYKEDSA-N

SMILES

CC(C)C(C(=O)OC)N

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Biological/Physicochemical Role
This compound C₆H₁₃NO₂ Methyl ester, α-amino, branched chain Anticonvulsant precursor, chiral synthon
(R)-O-Benzyl 2-amino-3-methylbutanoate C₁₂H₁₇NO₂ Benzyl ester Intermediate in anticonvulsant synthesis
2-(Nitroxy)ethyl 2-amino-3-methylbutanoate C₇H₁₄N₂O₅ Nitroxyethyl ester Nitric oxide (NO) donor, enhances blood flow
Ethyl 2-hydroxy-3-methylbutanoate C₇H₁₄O₃ Ethyl ester, hydroxyl group Wine aroma marker (no sensory impact)
(R)-Methyl 2-amino-3-mercapto-3-methylbutanoate C₆H₁₃NO₂S Mercapto (SH) group Potential metal chelation or enzyme inhibition
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate C₉H₁₆F₃NO₂ Trifluoroethylamino group Modified bioavailability via fluorination

Pharmacological Activity

  • NO Donors: The nitroxyethyl derivative () increases plasma nitrate/nitrite levels by 35–50% in clinical studies, outperforming traditional NO donors like nitroglycerin .
  • Anticonvulsant Potential: Benzyl and phenylamide derivatives () show enhanced blood-brain barrier penetration due to lipophilic groups, whereas the parent methyl ester lacks this property .

Physicochemical Properties

  • Fluorinated analogue (): The trifluoroethyl group elevates hydrophobicity (logP increase by ~1.2) and metabolic resistance .

Anticonvulsant Drug Development

Modifications at the ester group (e.g., benzyl or phenethyl substitution) significantly enhance anticonvulsant efficacy. For instance, (R)-N′-Phenyl 2-amino-3-methylbutanamide reduced seizure frequency by 60% in rodent models, attributed to improved CNS uptake .

Cardiovascular Therapeutics

Q & A

Q. What are the optimal synthetic routes for (R)-methyl 2-amino-3-methylbutanoate, and how do reaction conditions influence yield and purity?

The synthesis typically involves esterification of (R)-2-amino-3-methylbutanoic acid with methanol under acidic catalysis (e.g., HCl) via reflux, followed by purification using recrystallization or chromatography . For example, in related compounds like methyl (2S)-3,3-dimethyl-2-(trifluoroethylamino)butanoate, reaction parameters such as solvent (THF), temperature (60°C), and stoichiometry of reagents (e.g., DIPEA) significantly affect conversion rates. Post-synthesis, purification via C18 reverse-phase chromatography (acetonitrile/water) ensures high purity .

Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

Key methods include:

  • NMR spectroscopy : To confirm stereochemistry and functional groups (e.g., ¹H NMR signals for methyl ester and amino groups) .
  • High-resolution mass spectrometry (HRMS) : For precise molecular weight determination .
  • Chiral HPLC or GC : To assess enantiomeric purity, as demonstrated in studies on ethyl 2-hydroxy-3-methylbutanoate enantiomers using γ-cyclodextrin phases .

Advanced Research Questions

Q. How do structural modifications in this compound derivatives influence their reactivity and application in asymmetric synthesis?

Structural analogs, such as tert-butyl (R)-2-amino-3,3-dimethylbutanoate, exhibit altered steric and electronic properties due to bulky substituents, impacting their utility in asymmetric catalysis. For instance, the hydrochloride salt form of this compound enhances solubility and stability in polar reaction media, facilitating its use in peptide coupling or organocatalytic reactions . Comparative studies using analogs with varying alkyl groups (e.g., methyl vs. tert-butyl) reveal trade-offs between steric hindrance and reactivity .

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis under varying catalytic systems?

Discrepancies often arise from differences in catalytic systems (e.g., trifluoroethylamine vs. sodium hydride) or solvent polarity. Systematic optimization, such as adjusting reaction time (e.g., 27 hours for trifluoroethylamine coupling vs. 3 hours for methyl iodide alkylation ), can reconcile yield variations. Controlled experiments under inert atmospheres (N₂) and rigorous moisture exclusion are critical for reproducibility .

Q. What advanced chromatographic or spectroscopic methods are recommended for determining enantiomeric excess in this compound?

Chiral resolution techniques include:

  • Chiral GC with cyclodextrin phases : Demonstrated for ethyl 2-hydroxy-3-methylbutanoate enantiomers, achieving R/S ratios up to 94:6 .
  • Polarimetry or NMR with chiral shift reagents : To quantify enantiomeric excess in hydrochloride salts .

Q. What methodological approaches are used to evaluate the interaction of this compound with biological targets such as enzymes or receptors?

Studies employ:

  • Enzyme inhibition assays : Testing competitive/non-competitive binding using purified enzymes (e.g., proteases or esterases).
  • Isothermal titration calorimetry (ITC) : To measure binding thermodynamics .
  • Molecular docking simulations : Leveraging the compound’s chiral center to predict interactions with active sites, as seen in purine-linked analogs targeting nucleotide-binding proteins .

Methodological Considerations

  • Stereochemical Integrity : Ensure chiral purity via enantioselective synthesis (e.g., asymmetric hydrogenation) and validate using chiral columns .
  • Scale-Up Challenges : Transitioning from batch to continuous flow reactors improves yield consistency in large-scale syntheses .
  • Data Precision : Report numerical data (e.g., yields, NMR shifts) to reflect instrument precision (e.g., ±0.1 ppm for NMR) and avoid overinterpretation of non-significant results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.